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Compound of Interest

Compound Name:
3-Bromo-4,5-

dimethoxybenzaldehyde

Cat. No.: B129006 Get Quote

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a

valuable precursor in the total synthesis of complex organic molecules, including natural

products and active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring an

aldehyde, an aryl bromide, and two methoxy groups, allows for a diverse range of chemical

transformations. The aldehyde group is a handle for chain elongation and heterocycle

formation, the aryl bromide is amenable to cross-coupling reactions for carbon-carbon and

carbon-heteroatom bond formation, and the electron-donating methoxy groups influence the

reactivity of the aromatic ring. These application notes provide detailed protocols for the use of

3-bromo-4,5-dimethoxybenzaldehyde and its isomers in key synthetic transformations.

Application Note 1: Synthesis of a Key Intermediate
for Ivabradine
A strategically important application of bromo-dimethoxybenzaldehydes is in the synthesis of

intermediates for the cardiovascular drug Ivabradine. While literature primarily documents the

use of the 2-bromo-4,5-dimethoxybenzaldehyde isomer, the described synthetic route

showcases a powerful sequence of reactions applicable to substituted benzaldehydes. This

route transforms the aldehyde into a propanenitrile derivative, a crucial building block for the

construction of the benzocyclobutane core of Ivabradine. The synthesis proceeds in three

steps: a Knoevenagel condensation, a reduction of the resulting cinnamic acid derivative, and a
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final transformation to the nitrile. A three-step synthesis starting from 2-bromo-4,5-

dimethoxybenzaldehyde has been reported to have an overall yield of 65%.[1]

Experimental Protocols
Step 1: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde with Malonic Acid

This reaction extends the aldehyde by two carbons to form a cinnamic acid derivative.

Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

Procedure:

In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and

malonic acid (1.2 eq) in pyridine (5-10 vol).

Add a catalytic amount of piperidine (0.1 eq).

Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into a mixture

of ice and concentrated HCl.

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is

neutral, and dry under vacuum to yield the corresponding cinnamic acid derivative.

Step 2: Reduction of the Cinnamic Acid Derivative

The double bond of the cinnamic acid derivative is reduced to yield a phenylpropanoic acid.

Materials: Cinnamic acid derivative from Step 1, Sodium amalgam (Na/Hg), sodium

hydroxide solution.

Procedure:

Suspend the cinnamic acid derivative (1.0 eq) in a 10% aqueous solution of sodium

hydroxide.
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Gradually add sodium amalgam (2-3% Na, 4.0 eq of Na) to the stirred solution,

maintaining the temperature below 30 °C.

Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

Carefully decant the aqueous solution from the mercury and acidify with concentrated HCl

to precipitate the product.

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the 3-(2-

bromo-4,5-dimethoxyphenyl)propanoic acid.

Step 3: Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

The carboxylic acid is converted to the corresponding nitrile.

Materials: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid, thionyl chloride (SOCl₂),

ammonia, and a dehydrating agent (e.g., P₂O₅).

Procedure:

Convert the propanoic acid (1.0 eq) to the corresponding acid chloride by reacting with

thionyl chloride (1.5 eq) in an inert solvent like dichloromethane at reflux for 2 hours.

Remove the excess SOCl₂ under reduced pressure.

Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) and cool to 0 °C.

Bubble anhydrous ammonia gas through the solution until the formation of the amide is

complete.

Isolate the crude amide and heat it with a dehydrating agent such as phosphorus

pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the desired nitrile, 3-(2-bromo-4,5-

dimethoxyphenyl)propanenitrile. Purify by column chromatography.

Quantitative Data Summary
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Step
Starting
Material
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Reported
Overall Yield
(%)

1-3

2-Bromo-4,5-

dimethoxybenzal

dehyde

Malonic acid,

Na/Hg, SOCl₂,

NH₃

3-(2-bromo-4,5-

dimethoxyphenyl

)propanenitrile

65[1]
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Synthesis of Ivabradine Intermediate

2-Bromo-4,5-dimethoxybenzaldehyde

Knoevenagel Condensation
(Malonic Acid, Pyridine, Piperidine)

Cinnamic Acid Derivative

Reduction
(Na/Hg)

Phenylpropanoic Acid Derivative

Nitrile Formation
(SOCl₂, NH₃, Dehydration)

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
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Mechanism of Action of Ivabradine

Ivabradine

Inhibition

Funny Current (If) Channel
in Sinoatrial Node

Reduced Slope of
Diastolic Depolarization

 controls 

Decreased Heart Rate

Cross-Coupling Reactions

3-Bromo-4,5-dimethoxybenzaldehyde

Suzuki Coupling
(Ar-B(OH)₂, Pd(PPh₃)₄, Base)

Heck Coupling
(Alkene, Pd(OAc)₂, Base)

Biaryl Aldehyde Stilbene/Cinnamate Derivative
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Aldehyde-Centric Reactions

3-Bromo-4,5-dimethoxybenzaldehyde

Knoevenagel Condensation
(Active Methylene Compound, Base)

Wittig Reaction
(Phosphonium Ylide)

α,β-Unsaturated Product Alkene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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